2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol
Description
2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol is a tertiary amine ethanol derivative characterized by a methyl group attached to the nitrogen atom and a 4-methylsulfanyl-benzyl substituent. Its molecular formula is C₁₁H₁₇NOS, with a molecular weight of 227.32 g/mol . The methylsulfanyl (S-CH₃) group on the benzyl ring contributes to its lipophilicity, while the ethanol moiety enables hydrogen bonding, influencing solubility and biological interactions.
Properties
IUPAC Name |
2-[methyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-12(7-8-13)9-10-3-5-11(14-2)6-4-10/h3-6,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWSJJUNJDQNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol typically involves the reaction of 4-methylsulfanylbenzyl chloride with methylamine, followed by the addition of ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler benzylamine derivative.
Substitution: The aminoethanol moiety can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzylamine derivatives.
Substitution: Various substituted aminoethanol derivatives.
Scientific Research Applications
2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*logP values estimated using substituent contribution models.
Key Observations:
Lipophilicity :
- The methylsulfanyl (S-CH₃) group increases lipophilicity (logP ~2.5) compared to the methoxy (O-CH₃) analog (logP ~1.8) due to sulfur’s larger atomic radius and weaker electronegativity .
- Ethyl and cyclopropyl substituents further elevate logP (~3.0–3.2) by adding hydrophobic bulk .
Hydrogen Bonding: All analogs retain two hydrogen bond donors (ethanol -OH and NH) and three acceptors, maintaining similar solubility profiles in polar solvents like ethanol or acetonitrile .
Biological Activity
2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. Understanding its biological mechanisms, efficacy, and safety profiles is crucial for its potential therapeutic use. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H19NOS
- Molecular Weight : 241.37 g/mol
The presence of the methylsulfanyl group and the amino-ethanol moiety suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and cell membrane receptors. The compound can inhibit enzyme activity by binding to their active sites, which may alter metabolic pathways. Additionally, it may modulate signal transduction pathways by interacting with specific receptors on cell membranes .
Biological Activity Overview
Research has shown that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound's structure suggests it may scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against certain bacterial strains.
- Cytotoxicity : In vitro studies have demonstrated that it may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Table 2: Case Study Results
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Cytotoxicity Assay | MCF-7 (Breast) | 10 | 50% inhibition |
| HeLa (Cervical) | 20 | 70% inhibition | |
| A549 (Lung) | 15 | 60% inhibition |
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant apoptosis induction, particularly in MCF-7 and HeLa cells. The mechanism involved caspase activation and mitochondrial dysfunction .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in disk diffusion assays, indicating its potential as a therapeutic agent against infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
